AMG 837 is a synthetically derived small molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). [, , , , , ] It is classified as a potent partial agonist, meaning it activates the receptor but not to its full potential. [, ] AMG 837 is primarily investigated for its potential in stimulating glucose-dependent insulin secretion (GDIS) from pancreatic β-cells, making it a potential therapeutic target for Type 2 Diabetes. [, , , , , ]
AMG 837 exerts its effects by acting as an agonist of GPR40, a G-protein coupled receptor. [, , , , , ] Upon binding to GPR40, AMG 837 initiates a signaling cascade that ultimately leads to the amplification of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. [, , , , , , ] This glucose dependency is crucial, as it minimizes the risk of hypoglycemia, a significant concern with some diabetes treatments. []
Recent research suggests that AMG 837 might also engage the enteroinsular axis, stimulating the release of incretin hormones like GLP-1 and GIP from intestinal enteroendocrine cells. [] This dual action on both insulin and incretin secretion contributes to its robust glucose-lowering effects. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: